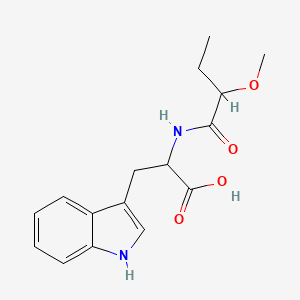![molecular formula C15H16N4O3 B6662368 2-[Cyclopropyl-[4-(triazol-1-yl)benzoyl]amino]propanoic acid](/img/structure/B6662368.png)
2-[Cyclopropyl-[4-(triazol-1-yl)benzoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyclopropyl-[4-(triazol-1-yl)benzoyl]amino]propanoic acid is a synthetic organic compound that features a cyclopropyl group, a triazole ring, and a benzoyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-[4-(triazol-1-yl)benzoyl]amino]propanoic acid typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Benzoyl Group: The triazole ring is then coupled with a benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Formation of the Amino Acid Backbone: The final step involves coupling the cyclopropyl-triazole-benzoyl intermediate with an amino acid derivative using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-[4-(triazol-1-yl)benzoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropyl and triazole rings.
Reduction: Reduced forms of the benzoyl and triazole groups.
Substitution: Substituted derivatives at the benzoyl group.
Scientific Research Applications
2-[Cyclopropyl-[4-(triazol-1-yl)benzoyl]amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-[4-(triazol-1-yl)benzoyl]amino]propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and benzoyl group are key functional groups that interact with biological targets, while the cyclopropyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[Cyclopropyl-[4-(triazol-1-yl)benzoyl]amino]acetic acid: Similar structure but with an acetic acid backbone.
2-[Cyclopropyl-[4-(triazol-1-yl)benzoyl]amino]butanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
2-[Cyclopropyl-[4-(triazol-1-yl)benzoyl]amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the triazole and benzoyl groups provide versatile sites for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-[cyclopropyl-[4-(triazol-1-yl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10(15(21)22)19(13-6-7-13)14(20)11-2-4-12(5-3-11)18-9-8-16-17-18/h2-5,8-10,13H,6-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXWOPTXCZQABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1CC1)C(=O)C2=CC=C(C=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Propan-2-yloxy-3-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]benzoic acid](/img/structure/B6662289.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid](/img/structure/B6662294.png)
![2-[Benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B6662308.png)
![2-[7-Oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6662309.png)
![3-(1H-indol-3-yl)-2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]propanoic acid](/img/structure/B6662323.png)

![3-(1H-indol-3-yl)-2-[(2-methylcyclopentene-1-carbonyl)amino]propanoic acid](/img/structure/B6662332.png)
![2-[(4-Methylthiophene-3-carbonyl)amino]-2-phenylbutanoic acid](/img/structure/B6662337.png)
![2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid](/img/structure/B6662341.png)
![2-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-2-phenylbutanoic acid](/img/structure/B6662357.png)
![2-[Cyclopropyl(pyridazine-4-carbonyl)amino]propanoic acid](/img/structure/B6662363.png)
![2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid](/img/structure/B6662376.png)
![2-[[2-(4-Phenyltriazol-1-yl)acetyl]-propylamino]acetic acid](/img/structure/B6662386.png)
![3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl-[(3,4-difluorophenyl)methyl]amino]propanoic acid](/img/structure/B6662388.png)
